molecular formula C12H4Cl6 B1202036 3,3',4,4',5,5'-Hexachlorobiphenyl CAS No. 32774-16-6

3,3',4,4',5,5'-Hexachlorobiphenyl

Cat. No.: B1202036
CAS No.: 32774-16-6
M. Wt: 360.9 g/mol
InChI Key: ZHLICBPIXDOFFG-UHFFFAOYSA-N
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Description

3,3’,4,4’,5,5’-Hexachlorobiphenyl is a polychlorinated biphenyl (PCB) compound with the molecular formula C12H4Cl6. It is one of the 209 PCB congeners, which are synthetic organic chemicals with 1-10 chlorine atoms attached to biphenyl. These compounds were widely used in industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because of their persistence in the environment and potential health hazards .

Biochemical Analysis

Biochemical Properties

3,3’,4,4’,5,5’-Hexachlorobiphenyl plays a significant role in biochemical reactions, particularly in the activation of xenobiotic metabolizing enzymes. It interacts with the aryl hydrocarbon receptor (AhR), a ligand-activated transcriptional activator, which binds to the xenobiotic response element (XRE) promoter region of genes it activates . This interaction leads to the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . These enzymes are crucial for the metabolism and detoxification of various xenobiotics, including 3,3’,4,4’,5,5’-Hexachlorobiphenyl itself.

Cellular Effects

3,3’,4,4’,5,5’-Hexachlorobiphenyl affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it activates the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, which are involved in the detoxification process . Additionally, 3,3’,4,4’,5,5’-Hexachlorobiphenyl can disrupt cellular calcium homeostasis and translocation of protein kinase C, leading to altered cellular functions .

Molecular Mechanism

The molecular mechanism of 3,3’,4,4’,5,5’-Hexachlorobiphenyl involves its binding to the aryl hydrocarbon receptor (AhR), which then translocates to the nucleus and binds to the xenobiotic response element (XRE) in the promoter region of target genes . This binding activates the transcription of genes encoding for xenobiotic metabolizing enzymes, such as CYP1A1 . These enzymes play a crucial role in the metabolism and detoxification of 3,3’,4,4’,5,5’-Hexachlorobiphenyl and other xenobiotics.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’,4,4’,5,5’-Hexachlorobiphenyl can change over time. The compound is relatively stable and does not degrade easily, leading to long-term persistence in the environment and biological systems . Long-term exposure to 3,3’,4,4’,5,5’-Hexachlorobiphenyl has been associated with various adverse effects on cellular function, including disruption of cellular calcium homeostasis and altered gene expression .

Dosage Effects in Animal Models

The effects of 3,3’,4,4’,5,5’-Hexachlorobiphenyl vary with different dosages in animal models. At low doses, the compound can induce the expression of xenobiotic metabolizing enzymes, aiding in detoxification . At high doses, 3,3’,4,4’,5,5’-Hexachlorobiphenyl can cause toxic effects, including liver damage, disruption of calcium homeostasis, and altered cellular functions . These toxic effects are dose-dependent and can vary between different animal models.

Metabolic Pathways

3,3’,4,4’,5,5’-Hexachlorobiphenyl is involved in metabolic pathways that include the activation of xenobiotic metabolizing enzymes. The compound is metabolized by enzymes such as CYP1A1, which are induced by the binding of 3,3’,4,4’,5,5’-Hexachlorobiphenyl to the aryl hydrocarbon receptor (AhR) . These enzymes play a crucial role in the detoxification and elimination of 3,3’,4,4’,5,5’-Hexachlorobiphenyl from the body.

Transport and Distribution

Within cells and tissues, 3,3’,4,4’,5,5’-Hexachlorobiphenyl is transported and distributed through interactions with various transporters and binding proteins . The compound can accumulate in lipid-rich tissues due to its hydrophobic nature, leading to long-term persistence in the body . This accumulation can result in prolonged exposure and potential toxic effects.

Subcellular Localization

3,3’,4,4’,5,5’-Hexachlorobiphenyl is localized in various subcellular compartments, including the endoplasmic reticulum and the nucleus . The compound’s localization is influenced by its interactions with the aryl hydrocarbon receptor (AhR), which translocates to the nucleus upon binding with 3,3’,4,4’,5,5’-Hexachlorobiphenyl . This nuclear localization is crucial for the activation of xenobiotic metabolizing enzymes and the subsequent detoxification processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,4,4’,5,5’-Hexachlorobiphenyl typically involves the chlorination of biphenyl. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature and pressure conditions. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms on the biphenyl rings .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 3,3’,4,4’,5,5’-Hexachlorobiphenyl, was historically conducted in large reactors where biphenyl was chlorinated to varying degrees. The degree of chlorination was controlled to produce specific PCB congeners. The process involved multiple stages of chlorination and purification to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 3,3’,4,4’,5,5’-Hexachlorobiphenyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,3’,4,4’,5,5’-Hexachlorobiphenyl has been extensively studied for its environmental and biological impacts. Some of its scientific research applications include:

Comparison with Similar Compounds

  • 2,2’,3,4,4’,5’-Hexachlorobiphenyl
  • 2,2’,4,4’,5,5’-Hexachlorobiphenyl
  • 2,3,3’,4,4’,5’-Hexachlorobiphenyl

Comparison: 3,3’,4,4’,5,5’-Hexachlorobiphenyl is unique due to its specific pattern of chlorine substitution, which affects its chemical properties and biological activity. Compared to other hexachlorobiphenyls, it has a higher degree of planarity, which influences its ability to interact with biological receptors and its persistence in the environment .

Properties

IUPAC Name

1,2,3-trichloro-5-(3,4,5-trichlorophenyl)benzene
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InChI

InChI=1S/C12H4Cl6/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZHLICBPIXDOFFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2038314
Record name 3,3',4,4',5,5'-Hexachlorobiphenyl
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Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White solid; [MSDSonline]
Record name 3,3',4,4',5,5'-Hexachlorobiphenyl
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Vapor Pressure

0.00000058 [mmHg]
Record name 3,3',4,4',5,5'-Hexachlorobiphenyl
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CAS No.

32774-16-6
Record name 3,3′,4,4′,5,5′-Hexachlorobiphenyl
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Record name 3,4,5,3',4',5'-Hexachlorobiphenyl
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Record name 3,3',4,4',5,5'-Hexachlorobiphenyl
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Record name 3,4,5,3',4',5'-Hexachlorobiphenyl
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Record name 3,3',4,4',5,5'-HEXACHLOROBIPHENYL
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Record name 3,3',4,4',5,5'-HEXACHLOROBIPHENYL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 3,3',4,4',5,5'-Hexachlorobiphenyl (PCB 169) primarily acts by binding to the aryl hydrocarbon receptor (AhR) [, ]. This receptor is involved in a variety of cellular processes, including the regulation of gene expression. When PCB 169 binds to the AhR, it activates the receptor, leading to downstream effects like the induction of certain enzymes, notably cytochrome P4501A (CYP1A) [, , , , ]. This enzyme induction is linked to various toxicities, including uroporphyrin accumulation in the liver [] and immune suppression []. PCB 169's ability to disrupt endocrine function, especially by interfering with estrogen and progesterone receptors, has also been observed [, , ].

A: Studies show that PCB 169, along with other dioxin-like compounds, can induce CYP1A enzymes in chick embryo hepatocytes []. While CYP1A induction is essential, it is not the sole factor driving uroporphyrin accumulation. PCB 169 also seems to directly stimulate the oxidation of uroporphyrinogen, a precursor to uroporphyrin, further contributing to its build-up in cellular systems [].

ANone: PCB 169 consists of two benzene rings connected by a single bond. Six chlorine atoms occupy the 3, 3', 4, 4', 5, and 5' positions on the biphenyl rings. This specific arrangement classifies it as a non-ortho-substituted PCB, meaning there are no chlorine atoms in the positions adjacent to the central bond, which allows for a planar conformation.

ANone: Its molecular formula is C12H4Cl6, and its molecular weight is 360.88 g/mol.

A: The planar structure of PCB 169, due to the lack of ortho-chlorine substitutions, allows it to mimic the structure of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) [, ]. This structural similarity enables PCB 169 to bind to the AhR with high affinity, resulting in its significant biological activity [, , , ]. Research suggests that the chlorine atoms in the meta and para positions on the biphenyl rings are crucial for AhR binding and subsequent effects [].

A: Yes, structural modifications, especially the position and number of chlorine atoms, significantly influence the potency of PCBs [, , ]. For instance, increasing the chlorine content in non-ortho substituted PCBs generally leads to higher AhR binding affinity and, consequently, increased potency []. Conversely, the introduction of ortho-chlorine substituents disrupts the planarity of the molecule, leading to a decrease in AhR binding and a reduction in potency compared to the non-ortho substituted counterparts [, ].

A: PCB 169 is classified as a dioxin-like compound and exhibits a range of toxicities, including endocrine disruption, immunotoxicity, and developmental toxicity [, , , ]. In animal models, exposure to PCB 169 has been linked to embryotoxicity [, ], altered hormone levels, reduced sperm counts [], and impaired testicular function []. It has also been shown to suppress the immune response, particularly cytotoxic T lymphocyte activity [].

A: PCB 169 is highly persistent in the environment due to its chemical stability and resistance to degradation []. Its lipophilic nature leads to bioaccumulation in fatty tissues of organisms, increasing in concentration as it moves up the food chain. This biomagnification poses a significant risk to top predators, including humans [, ].

A: Detecting and quantifying PCB 169 in environmental and biological samples requires highly sensitive and selective methods. A common approach involves a multi-step process that includes extraction, cleanup to remove interfering substances, and analysis using gas chromatography coupled with mass spectrometry (GC-MS) [, , , ].

A: Computational methods, such as density functional theory (DFT), allow researchers to predict the structure, energy, and other properties of PCB 169 [, ]. These calculations provide valuable insights into its conformational flexibility, electronic properties, and potential interactions with biological targets like the AhR. Quantitative structure-activity relationship (QSAR) models, correlating the structure of PCBs with their biological activity, have also been developed. These models utilize various molecular descriptors and statistical analyses to predict the potency of untested PCBs based on their structure, providing a valuable tool for risk assessment and prioritization of research efforts [, ].

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